molecular formula C31H28N2O3S B2641963 N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-9,9a-dihydro-4aH-xanthene-9-carboxamide CAS No. 1023488-09-6

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-9,9a-dihydro-4aH-xanthene-9-carboxamide

Cat. No. B2641963
CAS RN: 1023488-09-6
M. Wt: 508.64
InChI Key: DEERUBRIRYWHLP-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often contain several functional groups that can participate in various chemical reactions. For example, the methoxyphenyl and indol groups are common in many bioactive compounds .


Synthesis Analysis

The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. For instance, a method for producing 4-(2’-methoxyethyl) phenol involves brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, and then causing a methoxide-bromide exchange .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The reactivity of a compound is largely determined by its functional groups. For example, the thioether and carboxamide groups in the compound you mentioned may undergo reactions with electrophiles and nucleophiles, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined using various experimental techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied using biochemical and biophysical techniques, and often involves identifying a specific protein target that the compound binds to .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. This information is typically obtained through toxicity studies .

Future Directions

Future research on this compound could involve further elucidating its mechanism of action, optimizing its synthesis, and investigating its potential applications in fields such as medicine or materials science .

properties

IUPAC Name

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-9,9a-dihydro-4aH-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O3S/c1-35-21-16-14-20(15-17-21)29-30(22-8-2-5-11-25(22)33-29)37-19-18-32-31(34)28-23-9-3-6-12-26(23)36-27-13-7-4-10-24(27)28/h2-17,23,26,28,33H,18-19H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEERUBRIRYWHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4C5C=CC=CC5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-9,9a-dihydro-4aH-xanthene-9-carboxamide

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